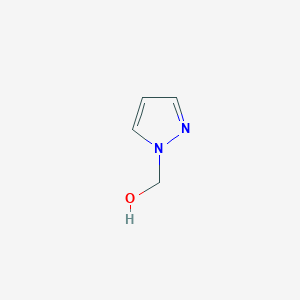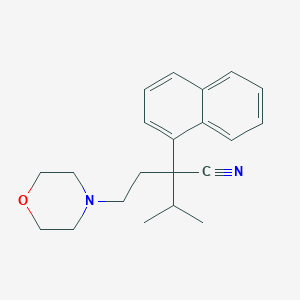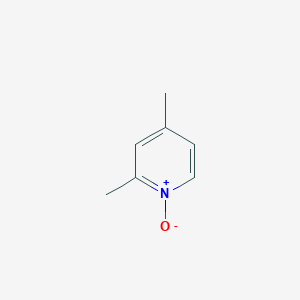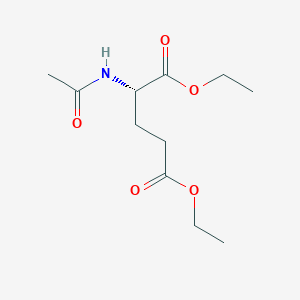
(S)-Diethyl 2-acetamidopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Diethyl 2-acetamidopentanedioate, also known as DEAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-substituted glycine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (S)-Diethyl 2-acetamidopentanedioate is not well understood. However, it has been suggested that it may act as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate and the catalyst. This complex then undergoes a reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects:
(S)-Diethyl 2-acetamidopentanedioate has been found to exhibit various biochemical and physiological effects, including but not limited to:
1. Anti-inflammatory activity.
2. Antioxidant activity.
3. Anticancer activity.
4. Antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-Diethyl 2-acetamidopentanedioate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using (S)-Diethyl 2-acetamidopentanedioate is its cost, which may be prohibitive for some research groups.
Zukünftige Richtungen
There are several future directions for the use of (S)-Diethyl 2-acetamidopentanedioate in scientific research, including but not limited to:
1. The development of new synthetic routes for (S)-Diethyl 2-acetamidopentanedioate and its derivatives.
2. The investigation of its potential as a therapeutic agent for various diseases.
3. The study of its mechanism of action and its interaction with various biomolecules.
4. The synthesis of new compounds based on the structure of (S)-Diethyl 2-acetamidopentanedioate for various applications.
In conclusion, (S)-Diethyl 2-acetamidopentanedioate is a chemical compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (S)-Diethyl 2-acetamidopentanedioate and its derivatives for various applications.
Synthesemethoden
The synthesis of (S)-Diethyl 2-acetamidopentanedioate involves the reaction of diethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with ammonia to obtain (S)-Diethyl 2-acetamidopentanedioate. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
(S)-Diethyl 2-acetamidopentanedioate has been used in various scientific research studies, including but not limited to:
1. As a precursor for the synthesis of various biologically active compounds.
2. As a chiral auxiliary in asymmetric synthesis.
3. As a ligand in metal-catalyzed reactions.
4. As a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
1446-19-1 |
|---|---|
Molekularformel |
C11H19NO5 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
diethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
FBAOQDIATMHNAD-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C |
SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



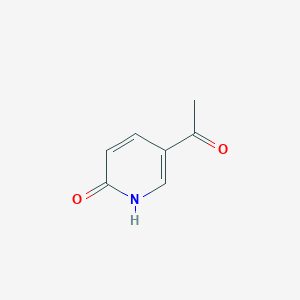

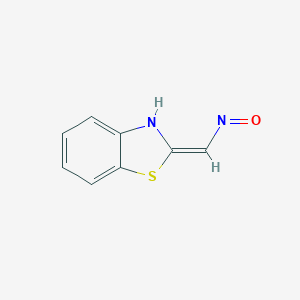
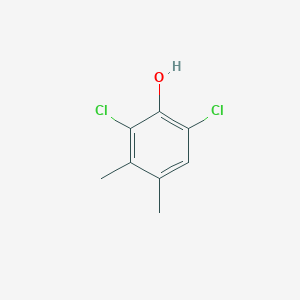

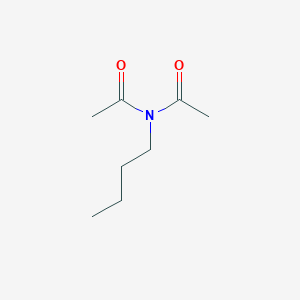
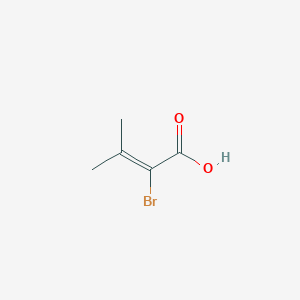

![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)

